molecular formula C19H18N4O2S B2808507 (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2035018-80-3

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2808507
CAS No.: 2035018-80-3
M. Wt: 366.44
InChI Key: WPOPHRDOYPAXEA-AATRIKPKSA-N
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Description

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a combination of pyrido[2,3-d]pyrimidinone and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the thiophene moiety: The thiophene group is often introduced through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Formation of the acrylamide linkage: This step involves the reaction of the piperidine derivative with an acrylamide precursor under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide linkage can be reduced to form the corresponding amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines derived from the acrylamide linkage.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes involved in key biological pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound could interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: shares structural similarities with other pyrido[2,3-d]pyrimidinone derivatives and thiophene-containing compounds.

Uniqueness

    Structural Features: The combination of the pyrido[2,3-d]pyrimidinone core with the thiophene and piperidine moieties makes this compound unique.

    Biological Activity: Its specific interactions with biological targets may differ from those of similar compounds, leading to distinct pharmacological profiles.

List of Similar Compounds

    Pyrido[2,3-d]pyrimidinone derivatives: Compounds with variations in the substituents on the pyrido[2,3-d]pyrimidinone core.

    Thiophene-containing compounds: Molecules that include the thiophene ring but differ in other structural aspects.

Properties

IUPAC Name

3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-17(6-5-15-3-2-12-26-15)22-10-7-14(8-11-22)23-13-21-18-16(19(23)25)4-1-9-20-18/h1-6,9,12-14H,7-8,10-11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOPHRDOYPAXEA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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